2-(1-Benzyl-4-piperidinyloxy)-N-methylacetamide
Description
Structural Features
| Feature | Description |
|---|---|
| Molecular formula | C₁₆H₂₂N₂O₂ |
| Molecular weight | 274.36 g/mol |
| Hybridization | Piperidine nitrogen: sp³ |
| Functional groups | Secondary amine, ether, tertiary amide |
The acetamide group’s carbonyl oxygen participates in resonance stabilization, while the benzyl group enhances lipophilicity, a common modification in bioactive molecules.
Historical Evolution of Chemical Nomenclature for Piperidine Derivatives
Piperidine’s nomenclature history parallels its isolation from natural sources and synthetic diversification:
Early Terminology (19th Century)
- Natural product isolation : Piperidine was first isolated from black pepper (Piper nigrum) in 1850, leading to trivial names like "piperidide" for early derivatives.
- Empirical naming : Substituents were described using prefixes like “benzyl-” or “acetyl-” without positional specificity (e.g., “benzylpiperidine”).
Mid-20th Century Standardization
- IUPAC reforms : The 1957 Geneva Convention introduced numbering systems for heterocycles, resolving ambiguities in substituent positioning. For example, “4-piperidinyloxy” replaced older terms like “piperidyl ether”.
- Retained trivial names : Some derivatives retained non-systematic names due to pharmaceutical patenting practices (e.g., “fentanyl” for N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide).
Modern Practices (21st Century)
- CAS registry integration : Unique numerical identifiers (e.g., CAS RN 1609-66-1 for 4-(N-propionylaniline)piperidine) complement IUPAC names.
- Bioisosteric replacements : Terms like “spiro-piperidine” and “aza-crown ethers” reflect structural innovations.
This progression underscores the balance between precision and practicality in chemical communication.
Comparative Analysis of Trivial Names and CAS Registry Designations
Trivial Nomenclature
Trivial names for piperidine derivatives often emphasize functional groups or pharmacological effects:
CAS Registry System
The Chemical Abstracts Service (CAS) assigns unique identifiers that resolve naming conflicts:
- Structure-based assignment : Algorithms encode molecular connectivity, ensuring each compound has one CAS RN.
- Example : While 2-[(1-benzylpiperidin-4-yl)oxy]-N-methylacetamide lacks a public CAS RN, analogous compounds like 1-benzyl-4-methylpiperazine (CAS RN 62226-74-8) demonstrate the system’s utility.
Cross-Referencing Challenges
| Aspect | Trivial Names | CAS Registry |
|---|---|---|
| Uniqueness | Non-unique (e.g., “benzylpiperidine”) | Unique identifier per structure |
| Searchability | Low (synonym proliferation) | High (numeric queries) |
| Regulatory compliance | Insufficient for patents | Required in regulatory submissions |
The interplay between these systems facilitates interdisciplinary communication while mitigating synonymy issues.
Structural Analogues in Public Databases
| Compound | CAS RN | IUPAC Name |
|---|---|---|
| 1-Benzyl-4-((benzyloxy)methyl)piperidine | 138030-84-9 | 1-benzyl-4-(phenylmethoxymethyl)piperidine |
| 1-Benzyl-4-methylpiperazine | 62226-74-8 | 1-methyl-4-(phenylmethyl)piperazine |
| 4-(N-Propionylaniline)piperidine | 1609-66-1 | 4-(N-phenylpropanamido)piperidine |
These entries illustrate the CAS system’s role in disambiguating structurally similar piperidine derivatives.
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)oxy-N-methylacetamide |
InChI |
InChI=1S/C15H22N2O2/c1-16-15(18)12-19-14-7-9-17(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,16,18) |
InChI Key |
NLSUNMMALQJSIP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1CCN(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Ether Formation: The benzylpiperidine is reacted with an appropriate alkylating agent to form the ether linkage.
Acetamide Formation: Finally, the compound is treated with methylamine to introduce the acetamide group.
Industrial Production Methods
Industrial production of 2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring or the benzyl group.
Scientific Research Applications
Pharmacological Applications
1. Acetylcholinesterase Inhibition
One of the primary applications of 2-(1-Benzyl-4-piperidinyloxy)-N-methylacetamide is its role as an inhibitor of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning processes. Inhibition of this enzyme can enhance cholinergic transmission, making it a potential therapeutic target for Alzheimer's disease.
- Case Study : A series of piperidine derivatives, including compounds similar to this compound, have been synthesized and evaluated for their AChE inhibitory activity. For instance, one derivative showed an IC50 value of 0.56 nM, indicating a potent inhibitory effect on AChE, significantly enhancing acetylcholine levels in the cerebral cortex and hippocampus of rats at a dose of 3 mg/kg .
2. Neuroprotective Effects
Research indicates that compounds like this compound may exhibit neuroprotective effects beyond AChE inhibition. These effects could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
- Data Insight : Comparative molecular field analysis (CoMFA) has shown that specific structural features of benzylpiperidine derivatives correlate with their neuroprotective activity, suggesting that modifications to the compound can enhance its efficacy .
Given its pharmacological properties, this compound is being explored for various therapeutic applications:
- Alzheimer’s Disease Treatment : By inhibiting AChE, it may help alleviate symptoms associated with cognitive decline.
- Mood Disorders : Its potential effects on neurotransmitter systems suggest it could be beneficial in treating conditions like depression or anxiety.
Mechanism of Action
The mechanism of action of 2-((1-Benzylpiperidin-4-yl)oxy)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between 2-(1-Benzyl-4-piperidinyloxy)-N-methylacetamide and its analogs:
Table 1: Key Comparisons of Structural Analogs
Structural and Functional Analysis
SUN13837: Structural Difference: Incorporates a 5-amino-4,6-dimethylpyrimidinyloxy group instead of a simple benzylpiperidinyloxy moiety. Functional Impact: The pyrimidine ring introduces hydrogen-bonding capacity and aromaticity, likely enhancing interactions with target receptors like FGFR. Its lipid solubility facilitates blood-brain barrier (BBB) penetration, critical for CNS-targeted therapies . Biological Distinction: Unlike basic fibroblast growth factor (bFGF), SUN13837 activates FGFR signaling without inducing cell proliferation, suggesting selective pathway modulation .
2-(1-Benzyl-4-piperidinyloxy)-N,N-dimethylacetamide (H27021): Structural Difference: N,N-dimethylation of the acetamide group. No biological data are available, limiting direct comparisons .
N-Phenyl Analog (CAS 1237-52-1) :
- Structural Difference : Substitution of N-methyl with a phenyl group on the acetamide.
- Functional Impact : The bulky phenyl substituent may sterically hinder receptor binding or alter metabolic stability. Its role in structure-activity relationship (SAR) studies could inform design of analogs with optimized target affinity .
Biological Activity
2-(1-Benzyl-4-piperidinyloxy)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and pain management. This article synthesizes existing research findings, highlighting its mechanisms, effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a benzyl group and an acetamide moiety. Its structural features suggest potential interactions with various biological targets, including receptors involved in pain perception and neurotransmission.
Research indicates that this compound may act as an antagonist or modulator of specific neurotransmitter receptors. For instance, it has been implicated in the inhibition of voltage-gated sodium channels (Nav), particularly Nav1.7, which plays a crucial role in pain signaling pathways. This inhibition could lead to decreased neuronal excitability and reduced pain perception, making it a candidate for chronic pain treatment .
Table 1: Summary of Biological Targets
Pain Management
Studies have shown that compounds similar to this compound exhibit significant analgesic properties. For instance, research on related piperidine derivatives suggests efficacy in reducing pain associated with conditions like neuropathic pain and inflammatory responses .
Neuropharmacological Effects
The compound's interaction with neuropeptide receptors indicates potential anxiolytic and antidepressant effects. By modulating neurotransmitter systems, it may help alleviate symptoms associated with anxiety and depression .
Case Studies
- Chronic Pain Models : In animal models, administration of compounds similar to this compound resulted in significant reductions in pain scores compared to control groups. These findings support its potential as a therapeutic agent for chronic pain management.
- Neurotransmitter Modulation : A study evaluating the effects of piperidine derivatives on dopaminergic activity found that these compounds could enhance dopamine release under certain conditions, suggesting a role in mood regulation and cognitive function .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-Benzyl-4-piperidinyloxy)-N-methylacetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with substitution and reduction steps. For example, analogous piperidine derivatives are synthesized via substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and alcohols) followed by reduction with agents like iron powder in acidic media . Optimization can include adjusting solvent systems (e.g., dichloromethane or acetonitrile), catalysts, and temperature gradients. Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography .
- Characterization : Post-synthesis, structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For example, PubChem-derived analogs use computed InChI keys and SMILES strings for verification .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- Methodology : High-resolution mass spectrometry (HR-MS) and liquid chromatography–mass spectrometry (LC-MS) are essential for purity assessment. NMR spectroscopy (e.g., DEPT-135 for carbon environments) resolves stereochemical ambiguities. X-ray crystallography may confirm solid-state conformation, while differential scanning calorimetry (DSC) assesses thermal stability .
Q. How should researchers handle safety risks associated with this compound during synthesis?
- Methodology : Conduct a hazard analysis using guidelines from Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include mutagenicity (Ames test data for analogs ) and thermal decomposition. Use fume hoods, personal protective equipment (PPE), and inert atmospheres for moisture-sensitive steps. Emergency protocols should align with Safety Data Sheets (SDS) for related piperidine derivatives .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodology : Quantum chemical calculations (e.g., DFT for transition-state modeling) and molecular docking (e.g., AutoDock Vina) predict binding affinities to targets like enzymes or receptors. Tools like ICReDD integrate reaction path searches and experimental feedback loops to prioritize derivatives with improved pharmacokinetic profiles (e.g., trifluoromethyl groups for metabolic stability ).
Q. What experimental designs resolve contradictions in biological activity data across studies?
- Methodology : Employ factorial design to isolate variables (e.g., concentration, incubation time) influencing bioassay outcomes. For example, a 2³ factorial design tests dose-response relationships in enzyme inhibition assays. Meta-analyses of published data can identify confounding factors (e.g., solvent polarity in cell-based assays) .
Q. How do structural modifications at the piperidine or benzyl moiety alter mechanism of action (MoA)?
- Methodology : Synthesize analogs with substituents like methoxy or fluoro groups at the benzyl position. Use kinetic studies (e.g., SPR for receptor binding) and isotopic labeling (e.g., ¹⁴C-tracers) to map metabolic pathways. Compare results to PubChem analogs like N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide, which modulate CNS targets .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-line FTIR). Use design of experiments (DoE) to optimize parameters like mixing speed and temperature. Statistical process control (SPC) charts track purity deviations, while recrystallization in ethanol/water mixtures ensures consistency .
Methodological Resources
- Data Management : Use chemical software (e.g., ChemDraw, Schrödinger Suite) for reaction simulation and data integrity. Secure encryption protocols protect sensitive research data .
- Comparative Studies : Cross-reference PubChem entries (e.g., CID 185058-54-2 ) for toxicity profiles and synthetic protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
